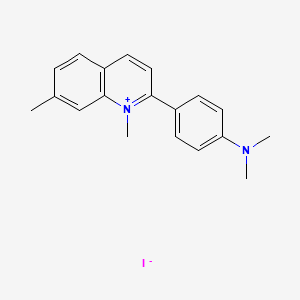
1,7-Dimethyl-2-(p-(dimethylamino)phenyl)quinolinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Dimethyl-2-(p-(dimethylamino)phenyl)quinolinium iodide is a quinolinium derivative known for its unique structural and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dimethyl-2-(p-(dimethylamino)phenyl)quinolinium iodide typically involves the reaction of 1,7-dimethylquinoline with p-(dimethylamino)benzaldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the quinolinium iodide salt. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol, followed by the addition of iodine to form the iodide salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,7-Dimethyl-2-(p-(dimethylamino)phenyl)quinolinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium N-oxide derivatives.
Reduction: Reduction reactions can convert the quinolinium ring to a dihydroquinoline structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinolinium ring and the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include quinolinium N-oxides, dihydroquinolines, and substituted quinolinium derivatives, which have diverse applications in organic synthesis and material science .
Wissenschaftliche Forschungsanwendungen
1,7-Dimethyl-2-(p-(dimethylamino)phenyl)quinolinium iodide has several scientific research applications:
Nonlinear Optics: The compound exhibits significant third-order nonlinear optical properties, making it useful in optical communication and data storage.
Photonic Devices: It is used in the development of photonic devices due to its high optical transmission and low dielectric losses.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It serves as a precursor for the synthesis of advanced materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1,7-Dimethyl-2-(p-(dimethylamino)phenyl)quinolinium iodide involves its interaction with molecular targets through its quinolinium core and dimethylamino group. The compound can intercalate into DNA, disrupt cellular processes, and induce apoptosis in cancer cells. Its nonlinear optical properties are attributed to the delocalization of π-electrons within the quinolinium ring, which enhances its interaction with light and other electromagnetic radiation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Ethyl-2-(p-(dimethylamino)phenyl)quinolinium iodide
- 4-(1,7-Dimethylquinolin-1-ium-2-yl)-N,N-dimethylaniline iodide
- 2-(4-(Dimethylamino)phenyl)-1,3-dimethyl-1H-perimidin-3-ium iodide
Uniqueness
1,7-Dimethyl-2-(p-(dimethylamino)phenyl)quinolinium iodide is unique due to its specific substitution pattern on the quinolinium ring, which imparts distinct electronic and optical properties. Compared to similar compounds, it exhibits higher third-order nonlinear optical susceptibility and better thermal stability, making it more suitable for advanced photonic and optoelectronic applications .
Eigenschaften
CAS-Nummer |
25413-41-6 |
|---|---|
Molekularformel |
C19H21IN2 |
Molekulargewicht |
404.3 g/mol |
IUPAC-Name |
4-(1,7-dimethylquinolin-1-ium-2-yl)-N,N-dimethylaniline;iodide |
InChI |
InChI=1S/C19H21N2.HI/c1-14-5-6-16-9-12-18(21(4)19(16)13-14)15-7-10-17(11-8-15)20(2)3;/h5-13H,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VKVVLRRNHXRKIG-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC2=C(C=C1)C=CC(=[N+]2C)C3=CC=C(C=C3)N(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



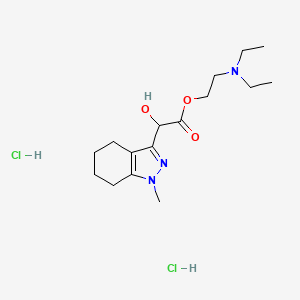
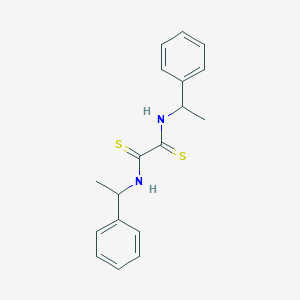


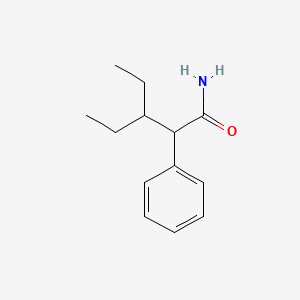

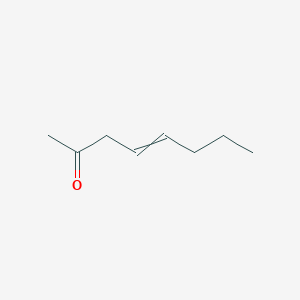




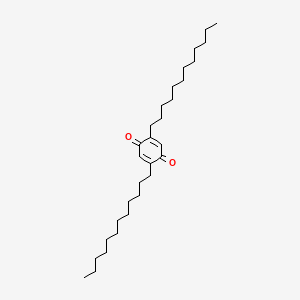
![5-[(4-Bromophenyl)methyl]-2,3,5-triphenyl-1,3-thiazolidin-4-one](/img/structure/B14690184.png)
